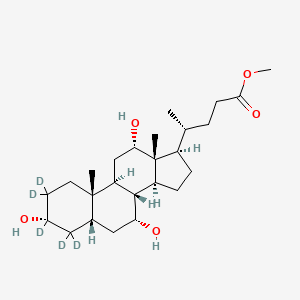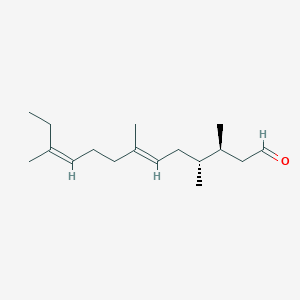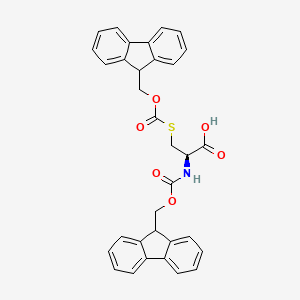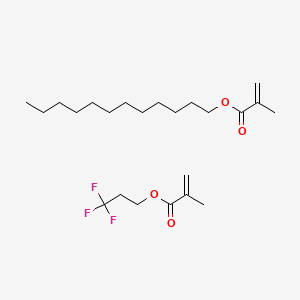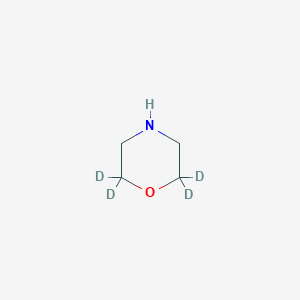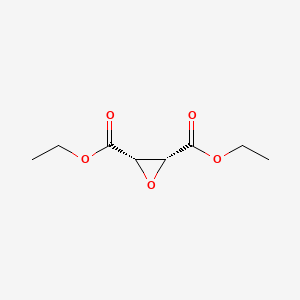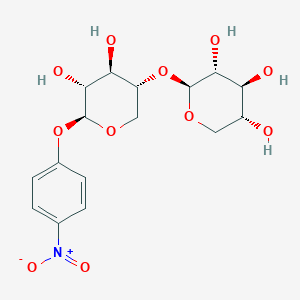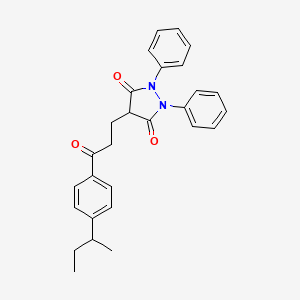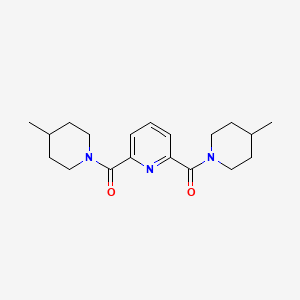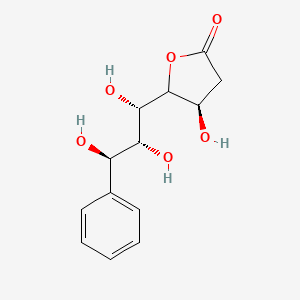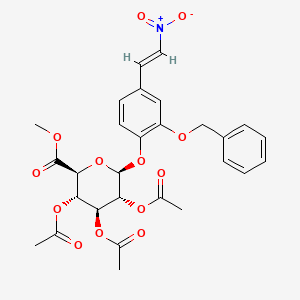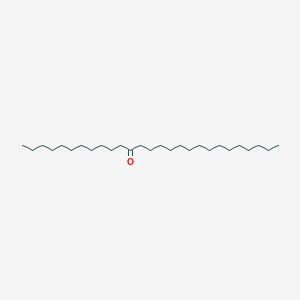
Heptacosan-12-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12-Heptacosanone, also known as Heptacosan-12-one, is a long-chain alkyl ketone with the molecular formula C27H54O. It is a solid compound at room temperature and is primarily used in research settings. The compound is characterized by its long hydrocarbon chain, which contributes to its unique physical and chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 12-Heptacosanone can be synthesized through various organic synthesis methods. One common approach involves the oxidation of heptacosane using strong oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically requires controlled conditions to ensure the selective formation of the ketone functional group at the 12th carbon position .
Industrial Production Methods: The key to industrial synthesis lies in optimizing reaction conditions to maximize yield and purity while minimizing by-products .
Análisis De Reacciones Químicas
Types of Reactions: 12-Heptacosanone undergoes several types of chemical reactions, including:
Oxidation: Further oxidation of 12-Heptacosanone can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ketone group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various alkylated derivatives.
Aplicaciones Científicas De Investigación
12-Heptacosanone has several applications in scientific research:
Chemistry: Used as a model compound for studying long-chain ketones and their reactivity.
Biology: Investigated for its potential role in biological systems, particularly in lipid metabolism.
Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the development of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 12-Heptacosanone involves its interaction with various molecular targets. As a ketone, it can participate in redox reactions, influencing cellular metabolic pathways. The long hydrocarbon chain allows it to interact with lipid membranes, potentially affecting membrane fluidity and function .
Comparación Con Compuestos Similares
14-Heptacosanone: Another long-chain alkyl ketone with similar properties but differing in the position of the ketone group.
Heptacosane: The parent hydrocarbon from which 12-Heptacosanone is derived.
Other Long-Chain Ketones: Compounds with similar structures but varying chain lengths and functional group positions
Uniqueness: 12-Heptacosanone is unique due to its specific ketone position, which influences its reactivity and interaction with other molecules. This positional specificity makes it a valuable compound for studying structure-activity relationships in long-chain ketones .
Propiedades
Fórmula molecular |
C27H54O |
|---|---|
Peso molecular |
394.7 g/mol |
Nombre IUPAC |
heptacosan-12-one |
InChI |
InChI=1S/C27H54O/c1-3-5-7-9-11-13-14-15-16-18-20-22-24-26-27(28)25-23-21-19-17-12-10-8-6-4-2/h3-26H2,1-2H3 |
Clave InChI |
DODSCVAYARBHIX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)CCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


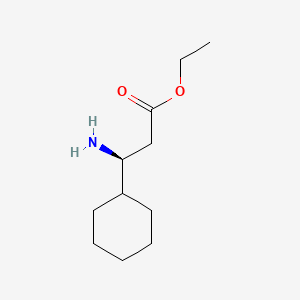
![10-[2-(1-Methyl-1-oxidopiperidin-1-ium-2-yl)ethyl]-2-methylsulfonylphenothiazine 5,5-dioxide](/img/structure/B13419581.png)
![N-(3-chloro-4-fluorophenyl)-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide](/img/structure/B13419584.png)
